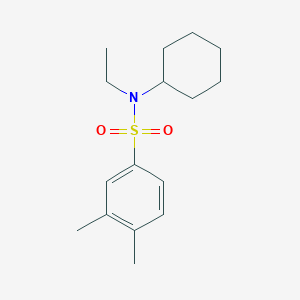![molecular formula C13H18ClNO2S B226402 1-[(4-Chloro-3-methylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B226402.png)
1-[(4-Chloro-3-methylphenyl)sulfonyl]-2-methylpiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-Chloro-3-methylphenyl)sulfonyl]-2-methylpiperidine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a piperidine derivative that has been synthesized through various methods to investigate its mechanism of action and potential physiological effects.
作用機序
The mechanism of action of 1-[(4-Chloro-3-methylphenyl)sulfonyl]-2-methylpiperidine is not fully understood. However, it has been suggested to act through the modulation of various neurotransmitters such as dopamine, serotonin, and glutamate. It has also been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
1-[(4-Chloro-3-methylphenyl)sulfonyl]-2-methylpiperidine has been reported to exhibit various biochemical and physiological effects in animal models. It has been shown to reduce inflammation and pain in models of acute and chronic inflammation. It has also been reported to exhibit anticonvulsant activity in models of epilepsy. Additionally, it has been studied for its potential neuroprotective effects in models of neurodegeneration.
実験室実験の利点と制限
One of the advantages of using 1-[(4-Chloro-3-methylphenyl)sulfonyl]-2-methylpiperidine in lab experiments is its potential therapeutic applications. It has been reported to exhibit various activities that make it a promising candidate for the treatment of inflammatory and neurological disorders. However, one of the limitations is the lack of understanding of its mechanism of action. Further studies are needed to elucidate its mode of action and potential side effects.
将来の方向性
There are several future directions for the research on 1-[(4-Chloro-3-methylphenyl)sulfonyl]-2-methylpiperidine. One of the directions is the investigation of its potential use as a therapeutic agent in the treatment of neurodegenerative diseases. Another direction is the exploration of its mechanism of action and potential side effects. Additionally, further studies are needed to optimize the synthesis method and improve the yield and purity of the compound.
合成法
The synthesis of 1-[(4-Chloro-3-methylphenyl)sulfonyl]-2-methylpiperidine has been reported through different methods, including the reaction of 1-methylpiperidine-2,6-dione with 4-chloro-3-methylbenzenesulfonyl chloride in the presence of a base. Another method involves the reaction of 1-methylpiperidine-2,6-dione with 4-chloro-3-methylbenzenesulfonyl isocyanate. These methods have been optimized to improve the yield and purity of the compound.
科学的研究の応用
1-[(4-Chloro-3-methylphenyl)sulfonyl]-2-methylpiperidine has been investigated for its potential therapeutic applications in various scientific research studies. It has been reported to exhibit anti-inflammatory, analgesic, and anticonvulsant activities in animal models. Additionally, it has been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
製品名 |
1-[(4-Chloro-3-methylphenyl)sulfonyl]-2-methylpiperidine |
|---|---|
分子式 |
C13H18ClNO2S |
分子量 |
287.81 g/mol |
IUPAC名 |
1-(4-chloro-3-methylphenyl)sulfonyl-2-methylpiperidine |
InChI |
InChI=1S/C13H18ClNO2S/c1-10-9-12(6-7-13(10)14)18(16,17)15-8-4-3-5-11(15)2/h6-7,9,11H,3-5,8H2,1-2H3 |
InChIキー |
FZHZHPODVNECIR-UHFFFAOYSA-N |
SMILES |
CC1CCCCN1S(=O)(=O)C2=CC(=C(C=C2)Cl)C |
正規SMILES |
CC1CCCCN1S(=O)(=O)C2=CC(=C(C=C2)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Ethyl 1-[(2-methoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B226325.png)
![Ethyl 1-[(4-methoxy-1-naphthyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B226327.png)

![1-[(3,4-Dimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B226337.png)


![1-[(2,5-Dimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B226344.png)




